molecular formula C6H6O6 B1674670 Dehydroascorbic acid CAS No. 490-83-5

Dehydroascorbic acid

Cat. No. B1674670
CAS RN: 490-83-5
M. Wt: 174.11 g/mol
InChI Key: SBJKKFFYIZUCET-JLAZNSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroascorbic acid (DHA) is an oxidized form of ascorbic acid, also known as Vitamin C . It is actively imported into the endoplasmic reticulum of cells and generates the oxidative potential found there . Protein disulfide isomerases are known to reduce DHA back to ascorbic acid, oxidizing their disulfide bonds in the process .


Synthesis Analysis

DHA is made from the oxidation of ascorbic acid . This reaction is reversible, but DHA can instead undergo irreversible hydrolysis to 2,3-diketogulonic acid . A method using ultra high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS MS) methodology was developed for the determination of ascorbic acid (AA) and DHA contents in liquid and solid vegetable samples .


Molecular Structure Analysis

The molecular formula of DHA is C6H6O6 . The average mass is 174.108 Da and the monoisotopic mass is 174.016434 Da .


Chemical Reactions Analysis

DHA is a potent glycation agent that is produced by the oxidation of ascorbic acid (vitamin C) . In vitro studies revealed that DHA is significantly more reactive than glucose and fructose in the glycation of lens proteins . DHA is made from the oxidation of ascorbic acid . This reaction is reversible, but DHA can instead undergo irreversible hydrolysis to 2,3-diketogulonic acid .


Physical And Chemical Properties Analysis

DHA is a white solid . Its melting point ranges from 225–230 °C (437–446 °F) .

Scientific Research Applications

Spontaneous Conversion to Ascorbic Acid

Dehydroascorbic acid, an oxidation product of ascorbic acid, spontaneously decomposes at neutral and higher pH levels to form ascorbic acid and L-erythroascorbic acid without the addition of an exogenous reductant. This process is influenced by the presence of metal ions and buffers, highlighting its relevance in studying ascorbic acid metabolism and providing insights into the chemical dynamics of vitamin C in biological systems (Jung & Wells, 1998).

Role in Human Diet and Antioxidant Recycling

Dehydroascorbic acid (DHA) plays a significant role in human physiology beyond its relationship with ascorbic acid. Absorbed from the small intestine and reduced to ascorbic acid, DHA participates in the recycling of ascorbic acid, serving as an antioxidant and enzyme cofactor. This recycling mechanism is crucial in many cell types and is affected by both physiological and pathological factors, underscoring the importance of DHA in maintaining cellular homeostasis (Wilson, 2002).

Measurement in Biological Samples

The accurate measurement of ascorbic acid and dehydroascorbic acid remains challenging due to their labile nature. Techniques involving indirect measurement, where dehydroascorbic acid concentration is determined by subtraction after reduction, require careful sample handling and quantitative reduction. This methodology underscores the importance of precise analytical techniques for studying oxidative stress and vitamin C metabolism in biological samples (Lykkesfeldt, 2002).

Potential Antiviral Effects

Dehydroascorbic acid has demonstrated inhibitory effects on the multiplication of viruses across different families, including herpes simplex virus type 1, influenza virus type A, and poliovirus type 1. This activity, distinct from its cytotoxicity at higher concentrations, suggests that dehydroascorbic acid could interfere with virus multiplication post-infection, indicating its potential as an antiviral agent (Uozaki et al., 2010).

Unique Chemical Properties and Functions

Dehydroascorbic acid possesses unique properties and functions that differentiate it from ascorbic acid, playing roles beyond the ascorbic acid/dehydroascorbic acid cycle. Its chemical activity and contribution to cellular homeostasis highlight the need for further research to fully understand its role in biological systems (Deutsch, 2000).

Future Directions

There is no approved indication for DHA, but it has potential therapeutic use in patients with certain viruses and ischemic stroke . In addition, unlike ascorbic acid, DHA can cross the blood-brain barrier and is then converted to ascorbic acid to enable retention in the brain . This is important because one study has found that after an ischemic stroke, DHA has neuroprotective effects by reducing infarct volume, neurological deficits, and mortality .

properties

IUPAC Name

(5R)-5-[(1S)-1,2-dihydroxyethyl]oxolane-2,3,4-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJKKFFYIZUCET-JLAZNSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=O)C(=O)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=O)C(=O)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00912316
Record name Dehydroascorbic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dehydroascorbic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in water at 60°C
Record name Dehydroascorbic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08830
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Even though dehydroascorbic acid and ascorbic acid have similar effects, their mechanism of action seems to be different. The exact mechanism of action is still being investigated, but some have been elucidated. Concerning dehydroascorbic acid's antiviral effect against herpes simplex virus type 1, it is suggested that dehydroascorbic acid acts after replication of viral DNA and prevents the assembly of progeny virus particles.
Record name Dehydroascorbic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08830
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dehydroascorbic acid

CAS RN

490-83-5
Record name Dehydroascorbic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=490-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroascorbic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydroascorbic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08830
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dehydroascorbic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-threo-hexo-2,3-diulosono-1,4-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEHYDROASCORBIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2Z3ZTP9UM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dehydroascorbic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Decomposes at 225°C (437°F)
Record name Dehydroascorbic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08830
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydroascorbic acid
Reactant of Route 2
Dehydroascorbic acid
Reactant of Route 3
Dehydroascorbic acid
Reactant of Route 4
Dehydroascorbic acid
Reactant of Route 5
Dehydroascorbic acid
Reactant of Route 6
Reactant of Route 6
Dehydroascorbic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.